Calcium ionophore I
Overview
Description
Calcium Ionophore I, also known as ETH 1001, is a highly selective ionophore for calcium ions (Ca²⁺). It is widely used in biological and chemical research due to its ability to transport calcium ions across cellular membranes. This compound plays a crucial role in various physiological processes by regulating intracellular calcium levels, which are essential for numerous cellular functions .
Mechanism of Action
Target of Action
Calcium Ionophore I, also known as ETH 1001, is a selective ionophore for biological membranes . Its primary target is calcium ions (Ca2+) . The role of calcium ions is crucial in various cellular processes, including signal transduction, muscle contraction, and cell death.
Mode of Action
ETH 1001 acts as a neutral carrier for Ca2+ . It promotes the flux of Ca2+ across the membranes of intracellular structures . This compound can be used in Ca2±selective microelectrodes for quantitative intracellular measurements of resting Ca2+ activities and slowly changing Ca2+ levels .
Result of Action
ETH 1001 increases the amount of Ca2+ in cells . In Ca2+ loaded IOVs (inside-out vesicles) derived from human red blood cells (RBCs), ETH 1001 promoted Ca2+ flux across RBC membranes . The amount of Ca2+ in cells treated with ETH 1001 was significantly higher than in control cells .
Biochemical Analysis
Biochemical Properties
Calcium Ionophore I interacts with calcium ions, forming a stable complex that can pass through the cell membrane at will, effectively increasing intracellular Ca2+ levels . This interaction plays a crucial role in various biochemical reactions, including the regulation of cell signaling pathways and gene expression.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the intracellular concentration of calcium ions . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its ability to form a stable complex with Ca2+ and transport it across the cell membrane . This alters the intracellular concentration of calcium ions, which can influence various cellular processes, including enzyme activation or inhibition and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade significantly over time . Long-term effects on cellular function observed in in vitro or in vivo studies include changes in calcium ion concentration and related cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Lower doses may have threshold effects, while high doses can lead to toxic or adverse effects. The specific effects can depend on the particular animal model and the conditions of the study.
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium ion transport . It interacts with various enzymes and cofactors involved in these pathways, and can affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with calcium ions . It can affect the localization or accumulation of calcium ions within cells.
Subcellular Localization
The subcellular localization of this compound is related to its role as a calcium ion carrier . It can be directed to specific compartments or organelles based on its interaction with calcium ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium Ionophore I is synthesized through a series of organic reactions. The synthesis involves the formation of a complex structure that can selectively bind and transport calcium ions. The process typically includes the use of specific reagents and catalysts to achieve the desired selectivity and efficiency .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process is optimized to ensure high purity and yield. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions: Calcium Ionophore I primarily undergoes complexation reactions with calcium ions. It forms stable complexes that facilitate the transport of calcium ions across membranes. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The synthesis and application of this compound involve the use of organic solvents, catalysts, and specific reaction conditions to ensure the selective binding of calcium ions. The reaction conditions are carefully controlled to maintain the integrity of the ionophore .
Major Products Formed: The primary product formed from the reactions involving this compound is the calcium-ionophore complex. This complex is crucial for the ionophore’s function in transporting calcium ions across membranes .
Scientific Research Applications
Calcium Ionophore I has a wide range of applications in scientific research:
Comparison with Similar Compounds
Calcium Ionophore I is unique in its high selectivity for calcium ions. Similar compounds include:
Ionomycin: Another calcium ionophore used to increase intracellular calcium levels.
A23187: A widely used calcium ionophore with similar applications in biological research.
Valinomycin: A potassium ionophore that selectively transports potassium ions across membranes.
Compared to these compounds, this compound offers superior selectivity and efficiency in transporting calcium ions, making it a valuable tool in various scientific and medical applications .
Properties
CAS No. |
58801-34-6 |
---|---|
Molecular Formula |
C38H72N2O8 |
Molecular Weight |
685.0 g/mol |
IUPAC Name |
ethyl 12-[[2-[3-[2-[(12-ethoxy-12-oxododecyl)-methylamino]-2-oxoethoxy]butan-2-yloxy]acetyl]-methylamino]dodecanoate |
InChI |
InChI=1S/C38H72N2O8/c1-7-45-37(43)27-23-19-15-11-9-13-17-21-25-29-39(5)35(41)31-47-33(3)34(4)48-32-36(42)40(6)30-26-22-18-14-10-12-16-20-24-28-38(44)46-8-2/h33-34H,7-32H2,1-6H3 |
InChI Key |
CJAONIOAQZUHPN-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)CCCCCCCCCCCN(C)C(=O)CO[C@H](C)[C@@H](C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC |
SMILES |
CCOC(=O)CCCCCCCCCCC[N+]1(CCN(C(=O)COC(C(OCC1=O)C)C)C)CCCCCCCCCCC(=O)OCC |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCN(C)C(=O)COC(C)C(C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC |
Appearance |
Assay:≥95%A solution in ethanol |
Synonyms |
(17R,18R)-diethyl 13,17,18,22-tetramethyl-14,21-dioxo-16,19-dioxa-13,22-diazatetratriacontane-1,34-dioate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ETH 1001 facilitate calcium transport across membranes?
A1: ETH 1001 acts as a neutral ionophore, meaning it binds to calcium ions (Ca2+) and shields their charge. This complex then diffuses across the hydrophobic interior of the membrane, effectively transporting Ca2+ down its electrochemical gradient. [, ]
Q2: What are the typical downstream effects of using ETH 1001 in biological systems?
A2: ETH 1001 elevates intracellular Ca2+ levels, triggering various calcium-dependent processes. These can include muscle contraction, neurotransmitter release, enzyme activation, gene expression changes, and even cell death, depending on the cell type and concentration used. [, ]
Q3: What is the molecular formula and weight of ETH 1001?
A3: The molecular formula of ETH 1001 is C40H78N2O6, and its molecular weight is 683.05 g/mol.
Q4: Is there any spectroscopic data available for ETH 1001?
A4: While the provided articles don't include specific spectroscopic data, 1H NMR titration experiments with Ca(SCN)2 suggest that ETH 1001 forms a 1:1 complex with calcium, indicating a "tweezing" mechanism where the ionophore encapsulates the Ca2+ ion. []
Q5: How does the choice of membrane matrix affect ETH 1001-based calcium-selective electrodes?
A5: Studies show that electrode performance varies with the membrane matrix. For instance, polyurethane-based membranes exhibit reduced asymmetry potential shifts compared to poly(vinyl chloride) (PVC) membranes when exposed to protein-containing solutions. [] Silicone rubber (SR) matrices, on the other hand, demonstrate low water uptake, good adhesion, and robust potential responses even at submicromolar concentrations. [, ]
Q6: How do nonionic surfactants influence the performance of ETH 1001-based calcium-selective electrodes?
A6: Nonionic surfactants like Brij 35 and Triton X-100 can decrease the selectivity of ETH 1001-based electrodes for calcium over potassium. This effect is attributed to the surfactant's interaction with both primary and interfering ions within the membrane, impacting the ionophore's binding ability. []
Q7: Does ETH 1001 possess any intrinsic catalytic activity?
A7: ETH 1001 is not known to possess catalytic properties. Its primary function revolves around its ability to bind and transport Ca2+ ions across membranes, facilitating rather than catalyzing biological processes.
Q8: What are some specific research applications where ETH 1001 has been instrumental?
A8: ETH 1001 has been used to:
- Investigate the role of calcium in fertilization and early embryonic development. []
- Study the regulation of ion permeability in blood vessels. []
- Measure intracellular calcium concentrations in various cell types, including muscle fibers and proximal tubule cells. []
- Induce acrosome reaction in sperm cells for in-vitro fertilization studies. []
- Investigate chromosome segregation and recombination in human meiosis. []
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